What is TPCA-1 exactly?
TPCA-1 is a selective, potent inhibitor of IkB kinase b. (IC50 = 17.9 nM). It displays > 22-fold selectivity than IKKa and > 550% selectivity relative to other kinases. It inhibits the production of pro-inflammatory chemicals in vitro and in-vivo and inhibits nuclear localization by NF-kB.
TPCA-1 acts as an IKK-2 inhibitor. TPCA-1 can also be used to inhibit STAT3 phosphorylation, DNA Binding, and Transactivation in vivo. It selectively suppressed proliferation in NSCLC cells with constitutive STAT3 activated. TPCA-1 is a direct dual inhibitor of STAT3 and IKKs. Treatment targeting EGFR was insufficient to repress NFKB, and STAT3 pathways for lung carcinomas harbor mutant EGFR. TPCA-1 treatment in combination with TKIs could be more effective for cancer.
Background of TPCA-1
TPCA-1 is a novel, potent, and selective inhibitor against human IKK-2.
Evidence that IkB kinase 2 is a pivotal part of the nuclear factor-kB regulated production of proinflammatory chemicals by stimuli such as tumor necrosis factors (TNF-a) and interleukin 1 suggests that IKK-2 inhibition could be beneficial in treating rheumatoid arthritis.
In vitro: The activity against ten selected kinases (COX-1 and COX-2) was determined. The compound was 550 times more selective for IKK-2 than ten of those enzymes. TPCA-1 inhibits lipopolysaccharide-induced human monocyte production of TNF-a, IL-6, and IL-8 with an IC50 of 170 to 320 nM [1].
In vivo - Prophylactic administration at 3, 10, and 20 mg/kg of TPCA-1 resulted in a dose-dependent reduction in the severity of murine collagen-induced arthritis. Administration of TPCA-1 10 mg/kg at a significantly reduced dose resulted in a delay in disease onset and significantly reduced disease severity.
Selectivity of TPCA-1
Cell-permeable, reversible and ATP-competitive inhibitor for IKK-2 (IC50 =18 nM). This drug is selective over IKK-1, JNK, and p38MAPK. TNF-a production in human monocytes is blocked (IC50 range 0.15-2.5 uM), while synovial fibroblasts produce IL-8 and IL-6 (IC50 =100 nM). It has decreased paw edema using rat arthritis models (100% inhibition at 30 mg per kilogram).
Uses of TPCA-1
TPCA-1 is a dual inhibitor for IKKb, IKK-2, and STAT3. It inhibits STAT3 transcription, DNA binding, and STAT3 phosphorylation in vivo. TPCA-1 can be treated synergistically with tyrosine kinase inhibitors (TKIs) to make it more effective in treating cancer.
TPCA-1 reduces proinflammatory cytokines production in arthritis and other animal models.